2-(3-Aminopropyl)aniline
Description
2-(3-Aminopropyl)aniline (CAS: 39909-27-8) is a bifunctional aromatic amine with the molecular formula C₉H₁₄N₂ and a molecular weight of 150.22 g/mol . It features an aniline group substituted at the ortho-position with a 3-aminopropyl chain, making it a versatile intermediate in organic synthesis and polymer chemistry. The compound is characterized by two primary amine groups, enabling its use in crosslinking reactions, pharmaceutical synthesis, and as a precursor for functionalized polymers . Its purity is typically ≥95%, and it is stored under controlled conditions to prevent degradation .
Properties
IUPAC Name |
2-(3-aminopropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNZAJYVDZRSLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192963 | |
| Record name | 3-(2-Aminophenyl)propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39909-27-8 | |
| Record name | 3-(2-Aminophenyl)propanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039909278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Aminophenyl)propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Aminopropyl)aniline can be synthesized through several methods. One common approach involves the reaction of aniline with 3-chloropropylamine under basic conditions. The reaction typically proceeds as follows:
Aniline and 3-Chloropropylamine Reaction: Aniline is reacted with 3-chloropropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminopropyl)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-(3-Aminopropyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Aminopropyl)aniline involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may interact with histone acetyltransferases, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural analogs of 2-(3-Aminopropyl)aniline, highlighting variations in substituents, molecular properties, and applications:
Key Research Findings
Reactivity in Synthesis: this compound participates in polycondensation reactions to form polyureas with siloxane chains, enhancing mechanical strength in polymers . 4-(3-Aminopropyl)aniline reacts with pyridopyrimidinones under heating (85°C) to yield kinase inhibitors, leveraging its para-substitution for optimal steric alignment .
Material Science Applications: PAPS demonstrates superior interfacial adhesion in hemp/polypropylene composites due to its trimethoxysilyl group, which forms covalent bonds with silica-based surfaces . In contrast, this compound lacks such functional groups, limiting its use in composite modification.
Steric and Electronic Effects: The ortho-substitution in this compound introduces steric hindrance, slowing electrophilic aromatic substitution compared to its para-isomer . N-(3-(o-Tolyl)propyl)aniline exhibits enhanced thermal stability due to the electron-donating methyl group on the aromatic ring .
Solubility and Lipophilicity: 3-(2-Phenylethyl)aniline has higher lipophilicity (logP ~3.2) compared to this compound (logP ~1.5), making it more suitable for non-polar solvent-based reactions .
Biological Activity
Overview
2-(3-Aminopropyl)aniline, with the chemical formula C₉H₁₄N₂, is an aromatic amine that has garnered attention for its potential biological activities. This compound features a three-carbon propyl chain linked to an aniline moiety, which provides it with unique properties that facilitate interactions with various biological targets.
Target Interactions
This compound interacts with several key enzymes and proteins, including:
- Monoamine Oxidase (MAO) : This enzyme is involved in the metabolism of neurotransmitters. The interaction with MAO suggests that this compound may influence neurotransmitter levels, potentially affecting mood and behavior.
- Polyamine Oxidase (PAO) : Similar to MAO, PAO plays a role in polyamine metabolism, which is crucial for cell growth and differentiation.
Cellular Effects
The compound exhibits significant effects on various cellular processes:
- Cell Signaling : It modulates signaling pathways that can lead to changes in gene expression and cellular metabolism.
- Gene Expression : By affecting transcription factors, this compound can alter the expression of genes involved in cell proliferation and survival.
Research indicates that this compound can affect the activity of enzymes related to polyamine metabolism. This interaction is vital for understanding its role in cellular functions and potential therapeutic applications.
Case Studies
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating more complex molecules used in pharmaceuticals and other applications .
Industrial Use
The compound is also utilized in the production of dyes and pigments due to its functional groups that allow for diverse chemical modifications .
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | IC50/MIC Values |
|---|---|---|
| This compound | Modulates MAO and PAO activity | Not specifically documented |
| 5-Hydroxytryptamine (5-HT) | Agonist at serotonin receptors | IC50 not specified |
| Fluconazole | Antifungal activity | IC50 = 40.0 μM |
| Ciprofloxacin | Antibacterial activity | MIC against B. subtilis < 100 μg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
